molecular formula C15H14BrNO2 B6383552 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261947-96-9

3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6383552
CAS RN: 1261947-96-9
M. Wt: 320.18 g/mol
InChI Key: HPYBAVXJESJDCW-UHFFFAOYSA-N
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Description

3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, is a chemical compound that has been used in a variety of scientific research applications. It is a brominated phenol derivative with a carbonyl group attached to the phenol ring. The compound is a white, crystalline solid with a melting point of approximately 185°C. It is soluble in water, ethanol, and methanol and has a low vapor pressure. It is relatively stable under normal laboratory conditions and has been used in a wide range of scientific research applications.

Scientific Research Applications

3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, has been used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as amines and heterocycles. It has also been used as a catalyst in the synthesis of polymers and as a reagent for the synthesis of pharmaceuticals. Additionally, it has been used to study the effects of brominated phenols on the environment.

Mechanism of Action

The mechanism of action of 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, is not well-understood. It is believed that the compound acts as a catalyst in the synthesis of organic compounds, such as amines and heterocycles, by facilitating the formation of covalent bonds between the reactants. Additionally, it is believed to act as a reagent in the synthesis of pharmaceuticals by acting as a nucleophile, which is capable of forming covalent bonds with electrophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, are not well-understood. It is believed that the compound may have an effect on the metabolism of certain compounds, as it has been used as a reagent for the synthesis of pharmaceuticals. Additionally, it is believed that the compound may have an effect on the environment, as it has been used to study the effects of brominated phenols on the environment.

Advantages and Limitations for Lab Experiments

There are several advantages to using 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, in laboratory experiments. The compound is relatively stable under normal laboratory conditions and is soluble in a variety of solvents. Additionally, it is relatively easy to synthesize and is available in a variety of concentrations. However, there are some limitations to using this compound in laboratory experiments. The compound is toxic and should be handled with caution. Additionally, it is not well-understood and its effects on the environment and on biochemical and physiological processes are not well-known.

Future Directions

There are several possible future directions for research involving 3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%. Further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, further research could be conducted to better understand the environmental effects of the compound and to develop methods to reduce its environmental impact. Additionally, further research could be conducted to develop more efficient methods of synthesizing the compound and to develop new applications for the compound.

Synthesis Methods

3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%, can be synthesized through a two-step process. The first step involves the reaction of 3-bromophenol and N,N-dimethylaminocarbonyl chloride in the presence of anhydrous sodium carbonate to form the desired product. The second step involves the recrystallization of the product from a suitable solvent such as ethanol or methanol.

properties

IUPAC Name

3-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYBAVXJESJDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686454
Record name 3'-Bromo-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol

CAS RN

1261947-96-9
Record name 3'-Bromo-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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